1-Ethynyl-2-methoxy-4-(trifluoromethyl)benzene
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Overview
Description
1-Ethynyl-2-methoxy-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of an ethynyl group, a methoxy group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds under mild conditions . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis to ensure high yield and purity.
Chemical Reactions Analysis
1-Ethynyl-2-methoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl group to an ethyl group.
Common reagents for these reactions include palladium catalysts, hydrogen gas, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-Ethynyl-2-methoxy-4-(trifluoromethyl)benzene has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a useful tool in biochemical studies and drug development.
Medicine: Its potential therapeutic properties are being explored, particularly in the design of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism by which 1-Ethynyl-2-methoxy-4-(trifluoromethyl)benzene exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively penetrate biological membranes and interact with target proteins or enzymes . The ethynyl and methoxy groups further modulate its reactivity and binding affinity, contributing to its overall biological activity.
Comparison with Similar Compounds
1-Ethynyl-2-methoxy-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-Ethynyl-4-(trifluoromethyl)benzene: Lacks the methoxy group, resulting in different chemical and biological properties.
1-Ethynyl-2-(trifluoromethyl)benzene: Lacks the methoxy group and has the trifluoromethyl group in a different position, affecting its reactivity and applications.
4-Ethynyl-α,α,α-trifluorotoluene: Similar structure but with variations in the position of substituents, leading to distinct chemical behaviors.
Properties
IUPAC Name |
1-ethynyl-2-methoxy-4-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c1-3-7-4-5-8(10(11,12)13)6-9(7)14-2/h1,4-6H,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHODDCRJKRBMRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(F)(F)F)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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